molecular formula C11H11IO4 B8429363 Methyl 2-(acetyloxy)-5-iodo-3-methylbenzoate

Methyl 2-(acetyloxy)-5-iodo-3-methylbenzoate

Cat. No.: B8429363
M. Wt: 334.11 g/mol
InChI Key: OAKNJXUIESAZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(acetyloxy)-5-iodo-3-methylbenzoate is a useful research compound. Its molecular formula is C11H11IO4 and its molecular weight is 334.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11IO4

Molecular Weight

334.11 g/mol

IUPAC Name

methyl 2-acetyloxy-5-iodo-3-methylbenzoate

InChI

InChI=1S/C11H11IO4/c1-6-4-8(12)5-9(11(14)15-3)10(6)16-7(2)13/h4-5H,1-3H3

InChI Key

OAKNJXUIESAZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 2-hydroxy-5-iodo-3-methylbenzoate (1.24 g, 4.25 mmol) in neat acetic anhydride (1.803 mL, 19.10 mmol) was added a 3 drops of concentrated sulfuric acid (0.226 mL, 4.25 mmol). The resultant orange solution was stirred at room temperature overnight. The solution was diluted with 3% aqueous NaHCO3 (13 mL) and extracted with CHCl3 (3×30 mL). The combined organic phases were washed with water (4×20 mL), dried (MgSO4), and concentrated in vacuo to afford methyl 2-(acetyloxy)-5-iodo-3-methylbenzoate, as a colorless solid. 1H NMR (500 MHz, CHCl3): δ 8.17 (s, 1 H); 7.78 (s, 1 H); 3.89 (s, 3 H); 2.25 (s, 3 H); 2.21 (s, 3 H).
Name
2-hydroxy-5-iodo-3-methylbenzoate
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.803 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.25 mmol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.